Fmoc-DL-Phe-OH
Description
Historical Context and Evolution of Fmoc Chemistry in Peptide Synthesis
The challenge of chemically forming peptide bonds requires the temporary protection of the Nα-amino group of one amino acid while its carboxyl group is activated for coupling. peptide-li.comresearchgate.net For decades, the field of peptide synthesis advanced through improvements in protecting group chemistry, a notable milestone being the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s. publish.csiro.auresearchgate.net This technique, where peptides are assembled step-by-step on an insoluble resin support, streamlined the synthesis process significantly. lgcstandards.com
Initially, SPPS predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group, which is removed by strong acids. numberanalytics.com However, a major breakthrough occurred in the 1970s when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. numberanalytics.comnih.govacs.org The Fmoc group offered a crucial advantage: it is base-labile, meaning it can be removed under mild basic conditions, typically with a secondary amine like piperidine (B6355638), without affecting acid-labile side-chain protecting groups or the peptide's anchor to the resin. lgcstandards.comwikipedia.org
This new methodology, known as Fmoc chemistry, was a landmark in the history of peptide synthesis. publish.csiro.aupeptide-li.comresearchgate.net Its milder conditions reduced side reactions and improved the quality of synthesized peptides. nih.gov The many benefits of the Fmoc group, including the ease of preparing stable Fmoc-amino acids and the ability to monitor the synthesis spectrophotometrically, led to its widespread adoption, and by the mid-1990s, it had become the chemistry of choice in the majority of peptide research laboratories. publish.csiro.aunih.gov
Significance of Fmoc-DL-Phe-OH as a Research Building Block
This compound serves as a fundamental building block in various research domains, from materials science to medicinal chemistry. The presence of the Fmoc protecting group is essential for its use in the stepwise synthesis of peptides. chemimpex.com As a racemic mixture, this compound is particularly valuable for constructing peptide sequences where the specific chirality of phenylalanine is not required, or for creating peptide libraries with diverse stereochemistry to study structure-activity relationships.
Detailed research findings have highlighted the utility of Fmoc-phenylalanine derivatives in several key areas:
Peptide Synthesis: It is a key component in SPPS, enabling the creation of complex peptide sequences with high purity. chemimpex.comchemimpex.com The Fmoc group ensures selective protection of the amino group during the coupling reactions. chemimpex.com
Drug Development: This compound is used in the design of peptide-based drug candidates. chemimpex.comchemimpex.com Incorporating phenylalanine derivatives into peptide chains can enhance stability, bioavailability, and therapeutic efficacy. chemimpex.comchemimpex.com
Biomaterials and Hydrogels: Fmoc-phenylalanine is a well-studied hydrogelator. rsc.orgresearchgate.net It can self-assemble into nanofibrous networks that form hydrogels. researchgate.netresearchgate.net These materials are investigated for applications in tissue engineering, as they can form scaffolds that support cell adhesion and proliferation. nih.govresearchgate.net The resulting hydrogels are also explored as vehicles for the controlled release of therapeutic agents. researchgate.netnih.gov
Protein Engineering and Biotechnology: Researchers use Fmoc-protected amino acids to modify proteins and peptides, which facilitates the study of protein interactions and biological functions. chemimpex.comchemimpex.com
Current Research Landscape and Future Directions for this compound Studies
The current research landscape for Fmoc-amino acids, including this compound, is vibrant and expanding beyond traditional peptide synthesis. A significant area of focus is the development of advanced "soft" biomaterials. Researchers are engineering hybrid hydrogels by combining self-assembling Fmoc-phenylalanine with other polymers to create materials with enhanced mechanical properties, self-recovery, and shape-memory capabilities. researchgate.net
Another active research front is in the creation of functional materials with intrinsic biological activity. Studies have shown that hydrogels made from Fmoc-phenylalanine can exhibit antibacterial properties, presenting a potential avenue for developing new antimicrobial materials to combat resistant bacteria like MRSA. rsc.org
Future directions point towards several exciting possibilities:
Smart Materials: The development of stimuli-responsive hydrogels that react to changes in their environment (e.g., pH or temperature) is a major goal. researchgate.netnih.gov Such materials could lead to more sophisticated drug delivery systems and biosensors.
Green Chemistry: There is a continuous effort to make peptide synthesis more environmentally friendly. publish.csiro.aupeptide-li.com This includes exploring less hazardous solvents and developing more efficient synthesis protocols, a field where the fundamental chemistry of building blocks like this compound remains central. acs.org
Complex Nanostructures: The self-assembly of Fmoc-dipeptides like Fmoc-diphenylalanine into highly ordered nanostructures is a subject of intense study. nih.govnih.gov Understanding and controlling this process could allow for the bottom-up fabrication of novel nano-architectures for applications in electronics, catalysis, and advanced drug delivery. researchgate.netnih.gov
The versatility and fundamental importance of this compound ensure its continued relevance as a key building block in advancing multiple fields of scientific research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275949 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 100750-05-8 | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-3-phenyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc Dl Phe Oh and Its Derivatives
Strategic Approaches to Fmoc Protection of Phenylalanine
The introduction of the Fmoc group to the alpha-amino function of phenylalanine is a critical step, typically achieved through nucleophilic substitution on an activated Fmoc reagent. The choice of reagent can influence reaction conditions, yield, and purity.
Fmoc-Cl Based Protection
One of the most established methods for the N-protection of amino acids is the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl). wikipedia.org This reaction is typically performed under Schotten-Baumann conditions, where the amino acid, in this case, phenylalanine, is dissolved in an alkaline aqueous solution, often with an organic co-solvent to aid solubility. chemicalbook.comrsc.org The base, commonly sodium carbonate or sodium bicarbonate, deprotonates the amino group, creating a nucleophilic amine that attacks the electrophilic carbonyl carbon of Fmoc-Cl. chemicalbook.comrsc.orgresearchgate.net
A typical procedure involves dissolving L-phenylalanine in a mixture of dioxane and an aqueous sodium carbonate solution. chemicalbook.comrsc.org The mixture is cooled, and a solution of Fmoc-Cl in dioxane is added. chemicalbook.comrsc.org The reaction proceeds for several hours, after which the product is isolated by acidification, which causes the Fmoc-protected amino acid to precipitate. rsc.org This method is effective, often providing high yields. rsc.org
| Reactant 1 | Reactant 2 | Base | Solvent System | Typical Yield | Reference |
|---|---|---|---|---|---|
| L-Phenylalanine | Fmoc-Cl | Sodium Carbonate (Na₂CO₃) | Dioxane/Water | 82-90% | chemicalbook.comrsc.org |
Comparison with Fmoc-Succinimidyl Carbonate Methods
An alternative and widely used reagent for Fmoc protection is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org This reagent is often preferred over Fmoc-Cl due to its greater stability and ease of handling. Fmoc-Cl is highly reactive and susceptible to hydrolysis, whereas Fmoc-OSu is a more stable crystalline solid.
The reaction with Fmoc-OSu also proceeds under basic conditions but can be performed in a variety of solvent systems, including anhydrous conditions when necessary. google.com A method for producing Fmoc-phenylalanine involves treating L-phenylalanine with N-methyl-N-(trimethylsilyl)trifluoroacetamide in methylene (B1212753) chloride to form a silylated intermediate. google.com A solution of Fmoc-OSu is then added, resulting in the Fmoc-protected product in high yield (92%). google.com The primary byproduct of the Fmoc-OSu reaction is N-hydroxysuccinimide (NHS), which is water-soluble and generally easier to remove during workup than the byproducts from Fmoc-Cl reactions.
| Feature | Fmoc-Cl | Fmoc-OSu |
|---|---|---|
| Reactivity | Very high, sensitive to moisture. | High, but more stable and easier to handle. google.com |
| Typical Conditions | Aqueous base (e.g., Na₂CO₃) in organic co-solvent (e.g., dioxane). chemicalbook.comrsc.org | Aqueous base or anhydrous conditions with silylating agents. google.com |
| Byproducts | HCl, which must be neutralized. | N-hydroxysuccinimide (NHS), generally water-soluble and easily removed. |
| Common Use | Widespread, especially in traditional solution-phase synthesis. acs.org | Very common in both solution-phase and solid-phase synthesis due to stability and cleaner reactions. google.com |
Synthesis of Fmoc-DL-Phe-OH Analogues and Derivatives
The versatility of the Fmoc protection strategy extends to the synthesis of a wide array of phenylalanine analogues and derivatives, enabling the creation of peptides with specific structural and functional properties.
Synthesis of Stereoisomers (L- and D-forms)
The synthesis of the specific stereoisomers, Fmoc-L-Phe-OH and Fmoc-D-Phe-OH, is achieved by starting with the corresponding optically pure amino acid. tandfonline.com The protection reaction itself, using either Fmoc-Cl or Fmoc-OSu, does not affect the stereocenter at the alpha-carbon. Therefore, reacting L-phenylalanine yields Fmoc-L-Phe-OH, while starting with D-phenylalanine yields Fmoc-D-Phe-OH. tandfonline.comsigmaaldrich.com Both enantiomers are crucial reagents in peptide synthesis, as the incorporation of D-amino acids can increase a peptide's resistance to enzymatic degradation. sigmaaldrich.comsigmaaldrich.comresearchgate.net
Incorporation of Modified Phenylalanine Analogues (e.g., fluorinated, methyl-substituted)
Modifications to the phenyl ring of phenylalanine are used to alter the electronic, steric, and hydrophobic properties of the resulting peptide. These analogues are typically synthesized by first preparing the modified phenylalanine and then protecting the amino group with Fmoc.
Fluorinated Phenylalanine: Fmoc-protected fluorophenylalanines, such as Fmoc-4-fluoro-L-phenylalanine, are valuable for introducing a bio-orthogonal handle and for studying electronic effects in peptide-protein interactions. sigmaaldrich.compeptide.com Their synthesis can be complex, sometimes involving multi-step pathways to generate the fluorinated amino acid prior to Fmoc protection. nih.gov
Methyl-substituted Phenylalanine: The synthesis of Fmoc-N-methyl-L-phenylalanine introduces a methyl group on the alpha-amino nitrogen. nih.govsigmaaldrich.com This modification prevents the formation of a hydrogen bond at that position, which can restrict peptide conformation and increase cell permeability. nih.gov The synthesis can be performed on a solid support, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid while the N-methylation is carried out. nih.gov Ring-methylated versions like Fmoc-4-methyl-L-phenylalanine are also synthesized to enhance hydrophobic interactions. chemimpex.com
| Analogue Name | Modification | CAS Number | Significance | Reference |
|---|---|---|---|---|
| Fmoc-4-fluoro-L-phenylalanine | Fluorine at para-position of the phenyl ring | 169243-86-1 | Alters electronic properties, used in drug design. | sigmaaldrich.compeptide.com |
| Fmoc-2-fluoro-L-phenylalanine | Fluorine at ortho-position of the phenyl ring | 205526-26-7 | Introduces conformational constraints. | peptide.com |
| Fmoc-N-methyl-L-phenylalanine | Methyl group on the amide nitrogen | 77128-73-5 | Increases bioavailability and alters conformation. | nih.govsigmaaldrich.com |
| Fmoc-4-methyl-L-phenylalanine | Methyl group at para-position of the phenyl ring | 199006-55-8 | Enhances hydrophobic interactions. | chemimpex.com |
Synthesis of Fmoc-Protected Di- and Tripeptides (e.g., Fmoc-Phe-Phe-OH, Fmoc-Phe-Gly-OMe)
Fmoc-protected amino acids are the fundamental units for building larger peptides via Solid-Phase Peptide Synthesis (SPPS). thieme-connect.com The synthesis of a dipeptide like Fmoc-Phe-Phe-OH involves coupling Fmoc-Phe-OH to a phenylalanine residue that is anchored to a solid support resin.
The general cycle for adding an amino acid in SPPS is as follows:
Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a 20% solution of piperidine (B6355638) in a solvent like DMF, to expose a free N-terminal amine. nbinno.comthieme-connect.com
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) is activated and coupled to the newly exposed amine. Activation is achieved using coupling reagents such as HBTU, HCTU, or DIC/HOBt, which convert the carboxylic acid into a more reactive species. thieme-connect.comguidechem.com This forms a new peptide bond.
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain. To synthesize Fmoc-Phe-Phe-OH biosynth.com, Fmoc-Phe-OH would be coupled to a resin-bound phenylalanine. For a mixed dipeptide like Fmoc-Phe-Gly-OMe , Fmoc-Phe-OH would be coupled to Glycine (B1666218) methyl ester in a solution-phase synthesis or to a glycine residue on a resin that is subsequently cleaved to yield the methyl ester. The synthesis of Fmoc-protected dipeptides like Fmoc-Gly-Gly-OH is also a common strategy to overcome difficult coupling sequences. google.com
| Target Peptide | First Residue (Resin-Bound or C-Terminal) | Second Residue (Activated and Coupled) | Common Coupling Agents |
|---|---|---|---|
| Fmoc-Phe-Phe-OH | H-Phe-Resin | Fmoc-Phe-OH | HBTU, HCTU, DIC/HOBt |
| Fmoc-Phe-Gly-OH | H-Gly-Resin | Fmoc-Phe-OH | HBTU, HCTU, DIC/HOBt |
Optimization of Reaction Conditions for this compound Synthesis
The efficient synthesis of this compound is crucial for its application in peptide synthesis and other fields of chemical research. Optimization of reaction parameters is key to maximizing yield, ensuring high purity, and developing sustainable and scalable processes. This section details the critical aspects of solvent selection, temperature management, reagent ratios, reaction duration, and subsequent purification strategies.
Solvent Systems and Temperature Control
The choice of solvent and the precise control of temperature are fundamental parameters that significantly influence the outcome of the Fmoc protection of DL-Phenylalanine. The solvent must effectively dissolve the starting materials—DL-Phenylalanine and the Fmoc-donating reagent (commonly Fmoc-OSu or Fmoc-Cl)—while facilitating the reaction kinetics.
Commonly employed solvents include aprotic polar solvents like N,N-Dimethylformamide (DMF) and acetonitrile, which are favored for their ability to solubilize the reactants. nih.gov The polarity of DMF, for instance, is advantageous for achieving optimal rates of amide bond formation. researchgate.net Research into greener and more sustainable processes has explored the use of alternative solvents and binary mixtures. For example, studies have demonstrated the use of ethanol (B145695) in a phosphate (B84403) buffer system as a viable green alternative. researchgate.net In some purification protocols, non-polar solvents like Toluene (B28343) are used for washing and recrystallization. ajpamc.com
Temperature control is critical for managing reaction rate and minimizing side reactions. While some procedures are conducted at ambient temperature, controlling the temperature profile can lead to significant improvements in product quality. For instance, in related Fmoc-protection reactions, starting the reaction at 0°C has been shown to reduce racemization and other side reactions, although it may lead to lower conversion if the reaction time is not extended. nih.gov Conversely, elevated temperatures can be used to increase solubility or drive the reaction to completion. A purification method for Fmoc-Phe-OH involves heating a toluene slurry to 50°C to dissolve impurities before cooling to crystallize the pure product. ajpamc.com
The interplay between solvent choice and temperature is a critical optimization axis. The ideal solvent system should not only provide good solubility for reagents but also have a boiling point that allows for safe heating if required and a viscosity that does not impede handling in automated systems. researchgate.net
Table 1: Effect of Solvent and Temperature on Fmoc-Amino Acid Synthesis
| Parameter | Condition | Observation/Effect | Source(s) |
| Solvent | N,N-Dimethylformamide (DMF) | Improves conversion rates compared to less polar solvents like Dichloromethane (B109758) (DCM). nih.gov Considered a standard solvent due to good reagent solubility. researchgate.net | nih.govresearchgate.net |
| Acetonitrile | Shows improved conversion over Dichloromethane (DCM). nih.gov | nih.gov | |
| Ethanol/Phosphate Buffer | A green solvent system tested to optimize yield in an aqueous environment. researchgate.net | researchgate.net | |
| Toluene | Primarily used in purification steps for washing and recrystallization. ajpamc.com | ajpamc.com | |
| Temperature | 0 °C | Can significantly improve enantiomeric excess (ee) by reducing racemization, but may require longer reaction times or result in lower conversion. nih.gov | nih.gov |
| Ambient Temperature | Common starting point for optimization, but may not be ideal for sensitive substrates. researchgate.net | researchgate.net | |
| 50 °C | Used during purification to dissolve the product and impurities in Toluene before controlled crystallization. ajpamc.com | ajpamc.com |
Reagent Stoichiometry and Reaction Time
The molar ratio of reactants—DL-Phenylalanine, the Fmoc-donating reagent, and a base—along with the total reaction time, are pivotal for maximizing the conversion to this compound while minimizing the formation of byproducts. The reaction typically involves the nucleophilic attack of the amino group of phenylalanine on the electrophilic carbonyl of the Fmoc reagent (e.g., Fmoc-OSu). A base is required to deprotonate the amino acid, increasing its nucleophilicity.
In optimizing similar acylation reactions, it has been observed that using only stoichiometric amounts of reagents may result in incomplete conversion. nih.gov To drive the reaction to completion, an excess of the acylating agent (the Fmoc reagent) and the base is often employed. However, using a large excess of reagents is impractical and costly for large-scale synthesis and can complicate the final purification. nih.gov Therefore, a careful balance must be struck. For example, in the synthesis of a related compound, it was found that decreasing the amount of base could reduce racemization and improve yield. nih.gov
Reaction time is intrinsically linked to stoichiometry and temperature. Reactions at lower temperatures or with less reactive reagents may require significantly longer times, sometimes spanning multiple days, to achieve acceptable conversion. nih.gov Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint, preventing both incomplete reactions and the formation of degradation products from prolonged exposure to reaction conditions. In some optimized protocols, complete conversion can be achieved in a matter of hours. nih.gov
Table 2: Influence of Stoichiometry and Reaction Time on Synthesis
| Parameter | Variable | Impact on Synthesis | Source(s) |
| Reagent Stoichiometry | Base Quantity | A delicate balance is needed. Decreasing the amount of base can reduce racemization, but sufficient base is required for the reaction to proceed. nih.gov | nih.gov |
| Fmoc Reagent Quantity | Using multiple equivalents can push the reaction towards completion, but is not always practical for large-scale synthesis. nih.gov | nih.gov | |
| Reaction Time | Duration | Varies from hours to days. nih.gov Longer times may be needed at lower temperatures or with less reactive species to achieve high conversion. nih.gov | nih.gov |
| Monitoring | Essential for determining the point of maximum conversion before significant byproduct formation occurs. | N/A |
Purification Strategies for Enhanced Yield and Purity
Following the synthesis reaction, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, excess reagents, and any side products. The ultimate purity of the final product is critical, as impurities can interfere with subsequent applications like solid-phase peptide synthesis (SPPS).
A highly effective and scalable method for purifying Fmoc-Phe-OH is crystallization. ajpamc.com A published procedure details charging a flask with the crude product and Toluene. The resulting slurry is heated to 50°C and held for an hour to dissolve the product and some impurities. Subsequently, the mixture is slowly cooled to 30±5°C and stirred for an additional two hours to allow for the selective crystallization of the pure Fmoc-Phe-OH. The solid product is then collected by filtration, washed with fresh Toluene to remove residual soluble impurities, and dried under a vacuum at 50°C. This process has been shown to yield a high recovery of purified material. ajpamc.com
Another common purification technique involves precipitation. This is achieved by dissolving the crude product in a suitable solvent and then adding an "anti-solvent" in which the desired product is insoluble, causing it to precipitate out of the solution while impurities remain dissolved. For peptides and protected amino acids, a common final step after cleavage from a resin is precipitation from a concentrated aqueous solution using ice-cold diethyl ether. nih.gov
The effectiveness of any purification strategy is ultimately assessed by analytical techniques such as HPLC, which can quantify the purity of the final product. High purity of the Fmoc-amino acid has a direct positive impact on the efficiency of peptide synthesis, reducing the purification burden of the final peptide. ajpamc.com
Table 3: Purification of Fmoc-Phe-OH via Toluene Wash
| Step | Description | Parameters | Outcome | Source(s) |
| 1. Slurry Formation | Crude Fmoc-Phe-OH (100g) is charged into a flask with Toluene (600ml). | N/A | Homogeneous suspension of crude product. | ajpamc.com |
| 2. Heating | The reaction mass is heated to 50°C. | Temperature: 50°C, Time: 1 hour | Dissolution of product and impurities. | ajpamc.com |
| 3. Cooling & Crystallization | The temperature is brought down and maintained. | Temperature: 30±5°C, Time: 2 hours | Controlled crystallization of pure product. | ajpamc.com |
| 4. Isolation | The solid product is filtered and washed. | Wash solvent: Toluene | Removal of soluble impurities from the wet cake. | ajpamc.com |
| 5. Drying | The wet cake is dried under vacuum. | Temperature: 50°C | Yield: 98g (98% recovery) of purified Fmoc-Phe-OH. | ajpamc.com |
Mechanistic Investigations of Fmoc Dl Phe Oh Reactions in Peptide Synthesis
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a crucial step, repeated throughout the elongation of the peptide chain, to liberate the α-amino group for the next coupling reaction. nih.gov This process is achieved through a two-step reaction mechanism initiated by a mild base. nih.govresearchgate.net The reaction involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system, followed by a β-elimination. nih.gov
Base-Mediated Cleavage Mechanisms (e.g., Piperidine (B6355638), 4-Methylpiperidine (B120128), Sodium Azide)
The choice of base is pivotal for efficient Fmoc deprotection. The most effective reagents must be capable of both abstracting the fluorenyl proton and trapping the resulting byproduct to drive the reaction to completion. researchgate.net
Piperidine : As the most widely used reagent for Fmoc removal, piperidine (typically in a 20% v/v solution in N,N-dimethylformamide, DMF) is highly effective. researchgate.netredalyc.org Its efficacy stems from its nature as a cyclic secondary amine with a suitable pKa (11.1), allowing it to readily abstract the acidic proton from the Fmoc group. nih.gov The mechanism begins with this proton removal, leading to a carbanion intermediate. This is followed by a β-elimination that cleaves the carbamate (B1207046) bond, releasing the free amine of the phenylalanine residue and dibenzofulvene (DBF). embrapa.bryoutube.com
4-Methylpiperidine : This derivative is a common and effective alternative to piperidine. embrapa.br It demonstrates comparable efficiency in Fmoc group removal and operates via the same mechanistic pathway. jmcs.org.mxembrapa.br Studies have shown that the reaction rates for deprotection using methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine, making 4-methylpiperidine an excellent deprotecting agent. redalyc.org It is often employed to circumvent the regulatory restrictions associated with piperidine while maintaining high performance in SPPS. nih.gov
Sodium Azide (B81097) : Representing a milder approach, sodium azide has also been utilized for Fmoc group removal. researchgate.net While less common than piperidine-based reagents, its use highlights the diversity of bases that can effect this transformation. The mechanism, though less detailed in mainstream literature, follows the same general principle of base-mediated β-elimination.
The following table summarizes the key characteristics of common deprotection bases.
Table 1: Comparison of Common Fmoc Deprotection Reagents| Reagent | Typical Concentration | Key Features | Citations |
|---|---|---|---|
| Piperidine | 20% v/v in DMF | Industry standard; highly efficient; forms stable DBF adduct. | nih.govresearchgate.net |
| 4-Methylpiperidine | 20% v/v in DMF | Effective alternative to piperidine with similar kinetics. | jmcs.org.mxredalyc.orgembrapa.br |
| Piperazine (B1678402) | 10% w/v in DMF/ethanol (B145695) | Used as an alternative; may have different solubility and kinetic profiles. | nih.gov |
| Sodium Azide | Not specified | A mild, less common alternative for Fmoc removal. | researchgate.net |
Kinetics and Thermodynamics of Fmoc Removal
The kinetics of Fmoc deprotection are generally rapid, especially when using standard reagents like piperidine or 4-methylpiperidine. embrapa.br The reaction is typically complete within minutes. However, the rate can be influenced by several factors, including the specific amino acid residue and the growing peptide chain's structure. For instance, steric hindrance around the α-amino group or peptide aggregation on the solid support can lead to slower kinetics and incomplete deprotection. embrapa.br
Kinetic studies comparing deprotection from different amino acids have revealed sequence-dependent variations. For example, the deprotection of Fmoc-L-arginine(Pbf)-OH can require significantly more time to reach completion compared to Fmoc-L-leucine-OH under identical conditions. nih.govresearchgate.net While specific thermodynamic data for Fmoc-DL-Phe-OH deprotection is not extensively detailed, the reaction is exergonic and driven to completion by the formation of the stable DBF-adduct and the subsequent protonation of the liberated amine. embrapa.br
Peptide Coupling Reactions Involving this compound
Following the removal of the Fmoc group, the now-free amino group of the resin-bound phenylalanine is ready to form a peptide bond with the next incoming Fmoc-protected amino acid. This amide bond formation is the central event in peptide chain elongation. youtube.comyoutube.com
Formation of Amide Bonds
The formation of an amide (or peptide) bond is a condensation reaction between the activated carboxyl group of an incoming amino acid and the nucleophilic α-amino group of the resin-bound amino acid. youtube.com This reaction requires the carboxyl group to be converted into a more reactive form, as direct reaction with an amine is thermodynamically unfavorable and kinetically slow. creative-peptides.com The process involves a nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the stable amide bond and releases a leaving group. libretexts.org
Role of Activating Reagents (e.g., HBTU, HOBt, DIC/HOBt)
To facilitate efficient amide bond formation, coupling reagents are employed to activate the carboxylic acid of the incoming this compound (or any other Fmoc-amino acid). The choice of activating agent is critical for achieving high coupling yields and minimizing side reactions, particularly racemization. creative-peptides.compeptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : HBTU is a highly efficient uronium-based coupling reagent. creative-peptides.com It reacts with the carboxyl group of the Fmoc-amino acid to form a highly reactive HOBt-ester intermediate. nih.gov This active ester readily reacts with the free amine on the solid support to form the peptide bond. HBTU is known for its high reactivity and rapid coupling times, making it particularly suitable for synthesizing long or difficult peptide sequences. creative-peptides.com
HOBt (1-Hydroxybenzotriazole) : HOBt is an additive used primarily in conjunction with carbodiimide (B86325) reagents like DIC. peptide.com Its main roles are to accelerate the coupling reaction and, crucially, to suppress racemization of the activated amino acid. creative-peptides.compeptide.com It achieves this by forming an active ester intermediate that is more reactive than the initial carbodiimide-activated species but less prone to racemization. creative-peptides.com
DIC/HOBt : The combination of Diisopropylcarbodiimide (DIC) and HOBt is a classic and widely used method for peptide coupling. peptide.com DIC activates the carboxyl group, which is then intercepted by HOBt to form the active HOBt-ester. peptide.com A key advantage of DIC over the earlier used Dicyclohexylcarbodiimide (DCC) is that its urea (B33335) byproduct is soluble in common SPPS solvents like DMF, allowing for easy removal during washing steps. peptide.combachem.com This combination provides a robust and cost-effective method for minimizing racemization while ensuring efficient coupling. bachem.com
The following table outlines the functions of these common coupling reagents.
Table 2: Role of Common Peptide Coupling Reagents| Reagent/System | Type | Primary Role | Citations |
|---|---|---|---|
| HBTU | Uronium Salt | Highly efficient, rapid activation of carboxylic acid to form an active ester. | creative-peptides.comnih.gov |
| HOBt | Additive | Suppresses racemization and accelerates coupling when used with carbodiimides. | creative-peptides.compeptide.com |
| DIC/HOBt | Carbodiimide/Additive | Activates carboxylic acid (DIC) while minimizing racemization (HOBt); produces a soluble urea byproduct. | peptide.compeptide.combachem.com |
Minimizing Side Reactions and Epimerization during Coupling
In the Fmoc solid-phase peptide synthesis (SPPS) of peptides, the coupling step is critical for ensuring the integrity and purity of the final product. The use of N-α-Fmoc protected amino acids, including this compound, is associated with several potential side reactions and the risk of epimerization, which can compromise the yield and purity of the target peptide. Careful selection of coupling reagents, additives, and reaction conditions is paramount to mitigate these issues.
Common side reactions during the coupling phase include the formation of diketopiperazines and aspartimides. peptide.comiris-biotech.de Diketopiperazine formation is particularly prevalent at the dipeptide stage and can lead to the cleavage of the growing peptide from the resin, especially with resins like Wang. iris-biotech.de This issue is more pronounced in Fmoc-based strategies and when proline is one of the initial residues. peptide.com Strategies to minimize this include the use of sterically hindered resins like 2-chlorotrityl chloride resin, or by introducing the first two amino acids as a pre-formed dipeptide unit. peptide.com
Aspartimide formation is a significant challenge, especially in sequences containing aspartic acid, and is promoted by the basic conditions used for Fmoc deprotection. nih.gov This side reaction can lead to a mixture of by-products, including α- and β-aspartyl peptides, as well as their D-isomers. nih.gov The use of bulky side-chain protecting groups for aspartate or adding agents like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can reduce aspartimide formation. iris-biotech.denih.gov More recent strategies involve using alternative deprotection reagents like piperazine or dipropylamine (B117675) (DPA), which have been shown to significantly reduce this side reaction compared to the more commonly used piperidine. researchgate.netnih.gov
Epimerization, the loss of stereochemical integrity at the α-carbon, is another major concern during the activation and coupling of an amino acid. peptide.comnih.gov The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize. cas.cz The extent of epimerization is influenced by several factors, including the choice of coupling reagents, the base used, and the pre-activation time. nih.govcas.czluxembourg-bio.com For instance, extended pre-activation times, where the amino acid is in contact with the coupling reagent before addition to the resin-bound peptide, can significantly increase the level of epimerization. cas.cz Studies on phenylglycine (Phg), an amino acid also prone to racemization, show that the base-catalyzed coupling step is the most critical for epimerization. luxembourg-bio.comresearchgate.net
To control epimerization, various strategies have been developed. The addition of auxiliary nucleophiles like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling mixture is a classic method to suppress racemization. peptide.comcas.cz The choice of base is also crucial; sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) are often preferred over stronger, less hindered bases. nih.govluxembourg-bio.com Furthermore, specific coupling reagents like (3-(Diethylamino)propyl)phosphonic anhydride (B1165640) (DEPBT) or 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]uronium hexafluorophosphate (B91526) (COMU) combined with bases like TMP have been shown to reduce racemization to negligible levels. luxembourg-bio.comresearchgate.net
Table 1: Strategies to Minimize Side Reactions and Epimerization
| Issue | Cause | Mitigation Strategy | References |
|---|---|---|---|
| Diketopiperazine Formation | Nucleophilic attack by the N-terminal amine of a dipeptide-resin on its own carbonyl group, favored by basic conditions. | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin); coupling of pre-formed dipeptides. | peptide.com |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues within the peptide chain. | Use of hindered side-chain protecting groups; addition of HOBt to deprotection solution; use of milder deprotection bases like piperazine or DPA. | nih.govresearchgate.netnih.gov |
| Epimerization/Racemization | Formation of 5(4H)-oxazolone intermediate during carboxyl group activation, facilitated by strong bases and long pre-activation times. | Addition of anti-racemization agents (e.g., HOBt, HOAt); use of sterically hindered, weaker bases (e.g., TMP, DIPEA); use of specific coupling reagents (e.g., COMU, DEPBT); minimizing pre-activation time. | peptide.comcas.czluxembourg-bio.comresearchgate.net |
Impact of DL-Chirality on Reaction Mechanisms
The use of this compound, a racemic mixture of the D- and L-enantiomers of phenylalanine, introduces unique considerations into peptide synthesis. Unlike synthesis with a pure enantiomer, the goal here is often to incorporate a mixture of stereoisomers into the peptide chain, which can have profound effects on the structure and function of the resulting peptide library.
Stereochemical Considerations in Peptide Bond Formation
When this compound is used in a coupling step, either the D- or L-isomer is incorporated into the growing peptide chain. This results in the formation of a mixture of diastereomers at that specific position. If the parent peptide chain is composed of L-amino acids, the incorporation of this compound will produce two distinct diastereomeric peptides: one containing L-phenylalanine and the other containing D-phenylalanine.
The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can significantly alter the peptide's secondary structure. nih.govfrontiersin.org For example, a D-amino acid can disrupt or induce kinks in α-helical structures or alter the twisting of β-sheets. nih.govresearchgate.net These structural changes arise from the different steric interactions imposed by the D-amino acid's side chain relative to an all-L peptide backbone. frontiersin.org Consequently, the self-assembly properties of the resulting peptides can be dramatically affected. Studies on Phe-Phe dipeptides have shown that heterochirality (a D-Phe-L-Phe sequence) leads to the formation of homogeneous nanofibrils, whereas homochiral sequences (L-Phe-L-Phe) form larger, bundled nanotubes. acs.org This alteration in supramolecular architecture directly influences the physical properties of the resulting materials, such as the transparency and stability of hydrogels. acs.org
The biological activity of peptides is also closely tied to their three-dimensional structure. Due to the stereoselectivity of interactions between biomolecules, such as peptide-receptor or peptide-lipid interactions, the presence of a D-amino acid can alter biological function. nih.govnih.gov Therefore, the use of this compound is a deliberate strategy to create peptide libraries with diverse stereochemistries, allowing for the exploration of how D-amino acid incorporation affects structure, stability, and bioactivity. nih.govfrontiersin.org
Racemization Control and Chiral Purity
When starting with a racemic mixture like this compound, the concept of "racemization control" shifts focus. The primary concern is not to prevent the conversion of one enantiomer to the other (as both are intentionally present), but rather to ensure the stereochemical integrity of the other chiral centers in the molecule, particularly the C-terminal residue of the peptide chain to which the this compound is being coupled. This process is more accurately termed epimerization control.
The same conditions that cause racemization of the incoming amino acid can also cause epimerization of the preceding residue on the resin. peptide.com The mechanism proceeds through the abstraction of the α-proton of the penultimate residue, which is facilitated by the basic conditions of the coupling reaction. Phenylalanine itself is not among the amino acids most prone to racemization, such as histidine or cysteine, but the risk is never zero and is highly dependent on the reaction conditions. peptide.com
Maintaining chiral purity in this context means controlling the reaction to prevent any unintended epimerization. The strategies are identical to those used to prevent racemization of a single enantiomer. Key factors include:
Coupling Reagents: Using reagents known to minimize racemization, such as phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU, COMU) salts, often in combination with additives like HOAt. cas.czresearchgate.net
Base Selection: Employing sterically hindered and/or weaker bases like DIPEA, 2,4,6-trimethylpyridine (TMP), or N-methylmorpholine (NMM) can significantly reduce the rate of α-proton abstraction. luxembourg-bio.comnih.gov
Reaction Conditions: Minimizing the pre-activation time and avoiding elevated temperatures can help preserve stereochemical integrity. nih.govcas.cz While microwave-assisted SPPS can accelerate synthesis, careful optimization is needed to prevent temperature-induced epimerization. nih.govresearchgate.net
It is also a consideration that the D- and L-enantiomers within the this compound mixture may have different coupling kinetics under certain conditions, potentially leading to a non-equimolar incorporation of the two isomers into the final peptide mixture. However, in most standard coupling protocols, this difference is assumed to be negligible. The ultimate "chiral purity" of the product is a defined mixture of diastereomers, and the primary goal of racemization/epimerization control is to ensure that no additional, undesired stereoisomers are generated during the synthesis.
Table 2: Factors Influencing Stereochemical Integrity During Coupling
| Factor | Impact on Racemization/Epimerization | Recommended Practice | References |
|---|---|---|---|
| Coupling Reagent | The choice of activator influences the reactivity and stability of the activated ester/intermediate. | Use of uronium/aminium (HATU, COMU) or phosphonium (PyBOP) reagents with additives like HOAt. | cas.czresearchgate.net |
| Base | Strong, non-hindered bases can readily abstract the α-proton, leading to epimerization. | Employ sterically hindered or weaker bases such as DIPEA, TMP, or NMM. | luxembourg-bio.comnih.gov |
| Pre-activation Time | Longer exposure of the activated amino acid to basic conditions increases the risk of oxazolone (B7731731) formation and racemization. | Minimize pre-activation time; add the activated amino acid to the resin immediately. | cas.cz |
| Temperature | Higher temperatures can increase the rate of epimerization. | Perform couplings at room temperature unless optimized microwave protocols are used. | nih.govresearchgate.net |
Applications of Fmoc Dl Phe Oh in Advanced Chemical Biology and Materials Science Research
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
The Fmoc group has become a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) due to the mild conditions required for its removal, making it compatible with a wide array of sensitive functionalities. altabioscience.comlgcstandards.com SPPS, a technique where peptides are assembled step-by-step on an insoluble resin support, is the method of choice for producing synthetic peptides for both research and therapeutic applications. lgcstandards.comnih.gov The use of Fmoc-protected amino acids is central to this methodology, allowing for the efficient and rapid synthesis of peptides, including those with considerable length and complexity. altabioscience.com
Building Block for Complex Peptide Structures
Fmoc-DL-Phe-OH serves as a fundamental building block in the construction of complex peptide structures. The Fmoc protecting group ensures that the amino terminus of the phenylalanine is shielded during the coupling of subsequent amino acids in the peptide chain. lgcstandards.com The racemic nature of DL-phenylalanine introduces stereochemical diversity, which can be exploited to create peptides with unique three-dimensional structures and properties. This is particularly relevant in the development of peptide-based nanomaterials and hydrogels, where the self-assembly process is highly dependent on the stereochemistry of the constituent amino acids. nih.govresearchgate.net The presence of both D- and L-enantiomers can influence the packing and intermolecular interactions, leading to the formation of distinct nanostructures compared to those formed from enantiomerically pure peptides. researchgate.net
For instance, derivatives of Fmoc-phenylalanine are extensively studied for their capacity to form biocompatible hydrogels. researchgate.net These hydrogels are formed through the self-assembly of the peptide derivatives into nanofibers, creating a three-dimensional network that can encapsulate large amounts of water. researchgate.net The flexibility and aromatic functionality of the phenylalanine residue are crucial for this self-assembly process. researchgate.net
Synthesis of Bioactive Peptides and Therapeutics
This compound is a key component in the synthesis of bioactive peptides and potential therapeutic agents. nih.gov The SPPS method, utilizing Fmoc-protected amino acids, is widely employed for the chemical production of peptides with specific biological activities. nih.gov The ability to precisely control the amino acid sequence allows for the creation of peptides that can mimic or inhibit biological processes, making them valuable as research tools and drug candidates. nih.govchemimpex.com
The incorporation of D-amino acids, such as D-phenylalanine from the DL-racemic mixture, can confer several advantages to synthetic peptides. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer half-life in biological systems. This enhanced stability is a highly desirable characteristic for therapeutic peptides. Furthermore, the inclusion of D-amino acids can influence the peptide's conformation and its binding affinity to biological targets.
Table 1: Examples of Bioactive Peptides and the Role of Phenylalanine
| Bioactive Peptide Class | Role of Phenylalanine Residues | Therapeutic Potential |
|---|---|---|
| Enzyme Inhibitors | Can be critical for binding to the active site of an enzyme, blocking its activity. | Treatment of hypertension, cancer, and other diseases. |
| Hormone Analogs | Often part of the sequence recognized by the hormone receptor, can act as an agonist or antagonist. | Hormone replacement therapies, cancer treatments. |
| Antimicrobial Peptides | The hydrophobic nature of phenylalanine can be important for interacting with and disrupting bacterial cell membranes. | Development of new antibiotics to combat resistant bacteria. |
| Cell-Penetrating Peptides | Can facilitate the transport of cargo molecules across cell membranes. | Drug delivery systems. |
Preparation of Modified Peptides (e.g., Post-Translational Modifications)
The mild deprotection conditions of the Fmoc group make it highly compatible with the synthesis of peptides bearing post-translational modifications (PTMs). nih.gov PTMs are chemical modifications that occur after a protein or peptide is synthesized and are crucial for the function of many proteins. Fmoc-SPPS is often the preferred method for creating peptides with PTMs like phosphorylation and glycosylation, as these modifications are often unstable under the harsher conditions of other synthesis methods. nih.gov
While this compound itself is not a modified amino acid, its use in a peptide sequence allows for the incorporation of other modified amino acids at different positions. The ability to create peptides with specific PTMs is essential for studying the biological roles of these modifications and for developing new therapeutic strategies. nih.gov
Development of Peptide Libraries
This compound is a valuable tool in the generation of peptide libraries. Peptide libraries are large collections of different peptides that can be screened for specific activities, such as binding to a target protein or inhibiting an enzyme. The use of a racemic mixture like this compound in the synthesis can significantly increase the diversity of the library by introducing both D- and L-phenylalanine at a given position. This stereochemical diversity can lead to the discovery of novel peptide ligands with unique binding properties. nih.gov
Application in Bioconjugation Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Fmoc-protected amino acids, including derivatives of phenylalanine, play a role in these strategies, particularly in preparing peptides for subsequent conjugation.
Attachment to Biomolecules and Imaging Agents
Fmoc-protected phenylalanine derivatives can be used to synthesize peptides that are later attached to other biomolecules, such as proteins or nucleic acids, or to imaging agents like fluorescent dyes or contrast agents for magnetic resonance imaging (MRI). chemimpex.com For example, a peptide synthesized with a terminal Fmoc-protected amino acid can be deprotected and then coupled to another molecule.
Furthermore, specialized Fmoc-phenylalanine derivatives have been developed for direct use in bioconjugation. For instance, photo-crosslinking amino acids like Fmoc-L-Photo-Phe-OH can be incorporated into a peptide sequence using standard Fmoc-SPPS. iris-biotech.de Upon exposure to UV light, this modified amino acid generates a highly reactive species that can form a covalent bond with nearby molecules, enabling the permanent attachment of the peptide to a target protein or other biomolecule. iris-biotech.de This technique is valuable for studying molecular interactions and for creating stable bioconjugates for various applications, including drug delivery and diagnostics.
Photoaffinity Labeling and Crosslinking
Photoaffinity labeling is a powerful technique used to identify and study interactions between molecules, such as protein-protein or drug-target interactions, within a biological system. This method relies on photo-reactive probes that, upon activation with light, form a covalent bond with nearby molecules. Fmoc-protected phenylalanine derivatives containing a photo-reactive group, such as a diazirine, are instrumental in creating these probes. sigmaaldrich.comcenmed.comscientificlabs.co.uk
A key example is Fmoc-L-Photo-Phe-OH , a diazirine-containing, Fmoc-protected phenylalanine amino acid. sigmaaldrich.com This compound can be incorporated into peptides or small molecules. sigmaaldrich.comcenmed.comscientificlabs.co.uk When exposed to UV light at a wavelength of approximately 360 nm, the diazirine group is activated, generating a highly reactive carbene species. sigmaaldrich.comiris-biotech.de This carbene then rapidly reacts with neighboring molecules to form a stable, irreversible covalent bond, effectively "labeling" or "crosslinking" the interacting partners. sigmaaldrich.comcenmed.comscientificlabs.co.ukiris-biotech.de This process allows researchers to probe cellular mechanisms, identify and validate drug targets, and gain a deeper understanding of complex biological interactions. sigmaaldrich.comcenmed.com
The versatility of this approach is enhanced by its compatibility with standard Fmoc-based solid-phase peptide synthesis, enabling the straightforward incorporation of the photo-reactive amino acid at specific positions within a peptide sequence. sigmaaldrich.comiris-biotech.de
Contribution to Advanced Drug Discovery Research
The unique properties of Fmoc-phenylalanine derivatives make them valuable tools in the multifaceted process of drug discovery. Their applications range from the design of highly specific therapies to the development of novel peptide-based drugs and the investigation of neurological pathways.
Design of Targeted Therapies
Targeted therapies aim to selectively act on specific molecules or pathways involved in disease, thereby increasing efficacy and reducing side effects. Modified peptides are increasingly being used to achieve this targeting. For instance, peptides can be designed to bind to specific receptors that are overexpressed on the surface of cancer cells. mdpi.com
The introduction of non-standard amino acids, such as derivatives of phenylalanine, can be crucial in optimizing the binding affinity and specificity of these peptides. mdpi.com For example, the conformation of a peptide, which dictates its interaction with a target receptor, can be finely tuned by incorporating amino acids with different side chains. nbinno.commdpi.com The use of D-amino acids, such as in a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide containing D-Phe, has been shown to be important for the efficiency of binding to integrin receptors, which are often implicated in tumor growth and metastasis. mdpi.com
Furthermore, photo-reactive phenylalanine derivatives can be used to create peptide-drug conjugates. In this approach, a targeting peptide is linked to a therapeutic agent. The peptide guides the drug to the desired site of action, and upon light activation, the photo-reactive group can permanently link the drug to its target, enhancing its therapeutic effect. mdpi.com
Development of Peptide-Based Drugs
Peptides are a growing class of therapeutics due to their high specificity and potency. Fmoc-protected amino acids are fundamental to the synthesis of these peptide-based drugs via solid-phase peptide synthesis (SPPS). nbinno.com The Fmoc group protects the amino group of the amino acid during the coupling reaction and is then removed under mild basic conditions, allowing the sequential addition of the next amino acid in the chain. nbinno.com
The use of phenylalanine derivatives in peptide synthesis allows for the creation of peptides with enhanced properties. For example, incorporating modified phenylalanine residues can improve a peptide's stability against enzymatic degradation, alter its solubility, or enhance its binding to a biological target. nbinno.com The longer side chain of a derivative like Fmoc-L-homophenylalanine, for instance, can influence the peptide's conformation and pharmacokinetic properties, making it a valuable tool in designing therapeutics with improved efficacy. nbinno.com
Studies in Neuroscience and Neurotransmitter Pathways
Phenylalanine is a crucial amino acid in neuroscience as it is the precursor to tyrosine, which in turn is a substrate for the synthesis of key neurotransmitters like dopamine (B1211576). nih.govbiorxiv.org Imbalances in phenylalanine metabolism, as seen in the genetic disorder phenylketonuria (PKU), can lead to elevated levels of phenylalanine in the brain. nih.govbiorxiv.orgnih.gov
High concentrations of phenylalanine can competitively inhibit the enzymes responsible for synthesizing dopamine and another important neurotransmitter, serotonin. nih.govbiorxiv.org This disruption of neurotransmitter pathways is thought to contribute to the neurological and cognitive impairments observed in untreated PKU. biorxiv.orgnih.gov Research using mouse models of PKU has shown that a low-phenylalanine diet can help to correct these neurotransmitter deficiencies and improve behavioral outcomes. nih.gov While direct studies on this compound in this context are not prevalent, the fundamental role of phenylalanine in these pathways underscores the importance of understanding how its derivatives might interact with and influence neurological processes.
Exploration in Functional Materials and Nanostructures
The ability of certain molecules to spontaneously organize into well-defined structures is the basis of bottom-up nanotechnology. Fmoc-phenylalanine derivatives have emerged as powerful building blocks for the creation of such functional materials, particularly self-assembling hydrogels and nanofiber networks.
Self-Assembling Hydrogels and Nanofiber Networks
Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. Peptide-based hydrogels are of particular interest for biomedical applications due to their biocompatibility and biodegradability. nih.govjpt.com A prominent example of a self-assembling peptide building block is Fmoc-Phe-Phe-OH (Fmoc-diphenylalanine). jpt.comnih.govresearchgate.net
This simple dipeptide has the remarkable ability to self-assemble in aqueous solutions into a network of nanofibers, forming a rigid and stable hydrogel. jpt.comnih.govacs.org The driving forces behind this self-assembly are non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic rings of the Fmoc groups and the phenylalanine side chains. researchgate.netacs.orgacs.org The resulting hydrogel scaffold closely resembles the architecture of the extracellular matrix, making it an ideal material for applications such as:
Tissue engineering and cell culture: The hydrogel can provide a supportive environment for cell growth and proliferation. nih.gov
Drug delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained release over time. nih.govacs.orgmdpi.com
The properties of these hydrogels, such as their stiffness and stability, can be tuned by controlling the conditions of self-assembly, such as pH or the use of different solvents. nih.govacs.org Furthermore, the introduction of crosslinking agents, like genipin, can enhance the mechanical properties of the hydrogels. nih.gov The ability to form these complex nanostructures from simple, well-defined building blocks highlights the potential of Fmoc-phenylalanine derivatives in the development of advanced functional materials. proquest.com
Tissue Engineering and Drug Delivery Systems
The ability of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (this compound) and its derivatives to self-assemble into ordered nanostructures, particularly hydrogels, has positioned them as highly valuable materials in the biomedical field. mdpi.comnih.gov These supramolecular hydrogels, formed by low molecular weight gelators (LMWGs), are particularly attractive for tissue engineering and drug delivery because they can mimic the extracellular matrix and provide a biocompatible environment for cells and therapeutic agents. mdpi.comnih.govnih.gov
Fmoc-protected amino acids, especially phenylalanine, are a privileged class of LMWGs that spontaneously form one-dimensional fibril networks in water. proquest.comresearchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic fluorenyl groups and hydrogen bonding. researchgate.netrsc.org This results in the formation of nanofibers that entangle to create a three-dimensional network capable of entrapping large amounts of water, forming a hydrogel. nih.govproquest.com The properties of these hydrogels can be tuned by modifying the chemical structure of the building blocks or the conditions of gelation, such as pH. nih.govrsc.orgresearchgate.net
In tissue engineering, these hydrogels serve as scaffolds that support cell adhesion, proliferation, and differentiation. researchgate.netnih.gov For example, hydrogels made from halogenated Fmoc-phenylalanine derivatives have been shown to promote the adhesion and division of 3T3 cells, indicating their potential as bioactive scaffolds for cell culture. researchgate.net The biocompatibility and biodegradability of these peptide-based materials are key advantages. nih.gov Researchers have designed bionic hydrogels by co-assembling Fmoc-derivatized amino acids with physiologically present molecules like L-lysine, which plays a role in cell adhesion and collagen cross-linking, to create materials that can potentially support tissue repair. mdpi.comnih.gov
As drug delivery systems, these hydrogels offer a matrix for the controlled and sustained release of therapeutic molecules. nih.govnih.gov The hydrogel network can encapsulate drugs, protecting them from degradation and releasing them over time as the gel biodegrades or as the drug diffuses through the matrix. nih.gov Studies have demonstrated the encapsulation of various drugs within Fmoc-dipeptide hydrogels. researchgate.net For instance, Fmoc-Phe-Phe hydrogels have been used to encapsulate the chemotherapy drug Doxorubicin, showing prolonged release due to aromatic interactions between the drug and the hydrogel fibers. researchgate.net In another study, dexamethasone (B1670325) was entrapped within nanoparticles embedded in an Fmoc-tripeptide hydrogel, demonstrating a controlled and sustained release profile, which is particularly promising for tissue engineering applications where growth factors or other bioactive molecules are needed. nih.gov
Table 1: Research Findings in Tissue Engineering and Drug Delivery
| Research Area | Fmoc-Peptide Derivative | Key Finding | Application Potential | Reference(s) |
|---|---|---|---|---|
| Cell Scaffolding | Halogenated Fmoc-phenylalanine | Hydrogels promoted adhesion and proliferation of NIH 3T3 mouse embryonic fibroblast cells. | Bioactive scaffolds for cell culture and tissue engineering. | researchgate.net |
| Drug Encapsulation | Fmoc-Phe-Phe | Self-assembled hydrogel nanoparticles successfully encapsulated Doxorubicin (Dox). | Controlled release systems for chemotherapy. | researchgate.net |
| Sustained Release | Fmoc-Phe₃ | Genipin-crosslinked hydrogels provided sustained release of dexamethasone (DXM) from embedded nanoparticles. | Combined scaffolding and drug delivery for regenerative medicine. | nih.gov |
| Bionic Design | Co-assembly of Fmoc-Lys-Fmoc with Fmoc-Ser or Fmoc-Glu | Formation of stable hydrogels designed to mimic living tissues by incorporating physiologically relevant molecules. | Advanced soft tissue engineering and drug administration. | mdpi.comnih.gov |
| Injectable Carriers | Fmoc-depsipeptides | Self-assembly into hydrogels that can be tailored for mechanical strength and degradation rate. | Injectable carriers for drug delivery and tissue engineering. | nih.gov |
Protein Engineering and Biocatalyst Development
This compound is a fundamental building block in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides and proteins. chemimpex.comnih.govresearchgate.net The Fmoc protecting group is crucial as it temporarily blocks the alpha-amino group of the phenylalanine, preventing uncontrolled polymerization during the coupling of amino acids to form a specific sequence. peptide.com Its stability under acidic conditions and easy removal with a mild base (like piperidine) makes the Fmoc group orthogonal to many side-chain protecting groups, which is a cornerstone of modern Fmoc/tBu SPPS. nih.govresearchgate.net This methodology allows for the synthesis of complex, modified peptides, which is essential for protein engineering. chemimpex.comresearchgate.net
Protein engineering involves the site-selective modification of protein backbones to fine-tune their conformation, stability, and biological properties. rsc.org The synthesis of peptides containing unnatural amino acids or specific labels is a key strategy in this field. Using Fmoc-protected phenylalanine derivatives, chemists can introduce modified versions of this amino acid into a peptide sequence. For example, Fmoc-Phe(4-I)-OH or Fmoc-Phe(4-Br)-OH can be incorporated to introduce a halogen atom, which can serve as a handle for further chemical modifications. sigmaaldrich.commedchemexpress.com Similarly, Fmoc-Phe(3-CN)-OH is used to synthesize peptides containing 3-cyanophenylalanine, an analog of arginine that can act as an enzyme inhibitor. peptide.com This ability to build custom peptides is foundational for creating novel proteins with enhanced or new functions. Recent advancements have even focused on the direct, site-selective bioconjugation of native phenylalanine residues in proteins using photoredox methods to create homogenous protein conjugates with improved pharmacological properties. chemrxiv.org
In biocatalyst development, Fmoc-phenylalanine derivatives contribute to the creation and stabilization of enzymes. The self-assembly properties of Fmoc-peptides are exploited to create nanostructures that can encapsulate and protect enzymes. For instance, Fmoc-diphenylalanine (Fmoc-FF) hydrogels have been shown to encage oxygen-sensitive enzymes, protecting them from the environment while allowing them to remain catalytically active. nih.gov This creates a "nanoreactor" where the enzyme is stabilized and can be reused, a significant advantage in industrial biotechnology. nih.gov Furthermore, the synthesis of peptide-based enzyme inhibitors, often built using Fmoc-amino acids, is a critical tool for studying enzyme mechanisms and developing new therapeutic agents. peptide.com The ability to synthesize peptides containing D-amino acids, such as from Fmoc-D-Phe-OH, is another area of research for creating protease-resistant peptides and exploring novel protein structures. nih.gov
Table 2: Research Findings in Protein Engineering and Biocatalyst Development
| Research Area | Fmoc-Amino Acid/Derivative | Key Finding | Application Potential | Reference(s) |
|---|---|---|---|---|
| Peptide Synthesis | This compound / Fmoc-L-Phe-OH | Serves as a standard, protected building block in Fmoc solid-phase peptide synthesis (SPPS). | Foundational for creating synthetic peptides and proteins for research and therapeutics. | nih.govresearchgate.net |
| Enzyme Inhibition | Fmoc-Phe(3-CN)-OH | Enables synthesis of peptides with 3-amidinophenylalanine, an arginine analog. | Development of specific enzyme inhibitors for therapeutic and research use. | peptide.com |
| Enzyme Stabilization | Fmoc-Phe-Phe (Fmoc-FF) | Self-assembles into a hydrogel that can encage and protect oxygen-sensitive enzymes. | Creation of reusable and stable nanoreactors for biocatalysis. | nih.gov |
| Protein Modification | Fmoc-D-Phe-OH | Used to synthesize a D-phenylalanyl-tRNA analog for studying ribosomal incorporation of D-amino acids. | Engineering proteins with unnatural amino acids to create novel functions or enhance stability. | nih.gov |
| Site-Selective Labeling | Fmoc-Phe(4-I)-OH / Fmoc-Phe(4-Br)-OH | Allows for the incorporation of halogenated phenylalanine into peptide sequences. | Creating specific sites on a peptide for further chemical conjugation or labeling. | sigmaaldrich.commedchemexpress.com |
Advanced Analytical Techniques for Characterization and Purity Assessment of Fmoc Dl Phe Oh
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of Fmoc-DL-Phe-OH. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of Fmoc-Phe-OH, typically recorded in a solvent like DMSO-d₆, displays characteristic signals for the protons of the phenylalanine residue and the fluorenylmethoxycarbonyl (Fmoc) protecting group. rsc.org Key signals include a broad singlet for the carboxylic acid proton (around 12.7 ppm), a doublet for the amide proton (NH), and a complex series of multiplets for the aromatic protons of both the phenyl ring and the fluorenyl group (typically in the 7.2-7.9 ppm range). rsc.orgchemicalbook.com The aliphatic protons of the phenylalanine (α-CH and β-CH₂) and the Fmoc group (CH and CH₂) appear at higher fields. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. chemicalbook.com Noteworthy resonances include the carbonyl carbon of the carboxylic acid (around 173 ppm), the urethane (B1682113) carbonyl carbon (around 156 ppm), and a series of signals for the aromatic carbons between 120 and 144 ppm. rsc.org The aliphatic carbons of the fluorenyl and phenylalanine moieties also show characteristic shifts. rsc.org Isotope-labeled variants, such as Fmoc-Phe-OH-¹³C₉,¹⁵N, are also used in bio-NMR and proteomics research. sigmaaldrich.comisotope.com
Interactive Table 1: Representative NMR Data for Fmoc-L-Phe-OH in DMSO-d₆
| Assignment | ¹H NMR Chemical Shift (δ, ppm) rsc.org | ¹³C NMR Chemical Shift (δ, ppm) rsc.org |
| COOH | ~12.74 (br s, 1H) | ~173.32 |
| NH | ~7.87 (d, 1H) | - |
| Aromatic CH (Fmoc & Phe) | 7.73 - 7.19 (m, 13H) | 143.74, 140.67, 137.99, 129.09, 128.15, 127.60, 127.04, 126.34, 125.24, 120.05 |
| Fmoc CH₂ & CH, Phe α-CH | 4.20 - 4.13 (m, 4H) | 65.62 (Fmoc CH₂), 55.51 (Phe α-CH), 46.60 (Fmoc CH) |
| Phe β-CH₂ | 3.11 - 2.82 (m, 2H) | 36.51 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the key functional groups present in this compound.
Infrared (IR) Spectroscopy: The FT-IR spectrum of Fmoc-L-Phe-OH shows characteristic absorption bands that confirm its molecular structure. rsc.org Key vibrations include the N-H stretching of the amide group (Amide A, ~3431 cm⁻¹), the C=O stretching of the carbamate (B1207046) (Amide I, ~1687 cm⁻¹), and the N-H bending coupled with C-N stretching (Amide II, ~1537 cm⁻¹). rsc.org The broad O-H stretch from the carboxylic acid is also a prominent feature. These spectra prove the integrity of the molecule. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. nih.gov It is particularly sensitive to the vibrations of the non-polar aromatic rings of the fluorenyl and phenyl groups. Studies on Fmoc-phenylalanine hydrogels utilize Raman spectroscopy to investigate intermolecular interactions, such as the blue shift in the G band of graphene oxide upon incorporation, indicating π-π stacking interactions with the Fmoc group. nih.gov As a vibrational "fingerprinting" technique, it can discern unique spectral features of the molecule. nih.gov
Interactive Table 2: Key Vibrational Spectroscopy Data for Fmoc-Phe-OH
| Technique | Wavenumber (cm⁻¹) | Assignment rsc.org |
| FT-IR | ~3431 | Amide A (N-H Stretch) |
| FT-IR | ~1687 | Amide I (C=O Stretch) |
| FT-IR | ~1537 | Amide II (N-H Bend, C-N Stretch) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to identify potential impurities. Electrospray ionization (ESI) is a common technique for this analysis. For Fmoc-L-Phenylalanine, ESI-MS typically shows the molecule as sodiated [M+Na]⁺ or potassiated [M+K]⁺ adducts. rsc.org The observed mass-to-charge ratios (m/z) of 410.1 for [C₂₄H₂₁NO₄+Na]⁺ and 426.1 for [C₂₄H₂₁NO₄+K]⁺ correspond well with the calculated molecular weight of 387.43 g/mol . rsc.orgmedchemexpress.com
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to characterize the electronic transitions within the molecule, primarily associated with the aromatic fluorenyl group. The Fmoc group possesses a strong chromophore, making it easily detectable by UV. rsc.org This property is fundamental for monitoring its removal during peptide synthesis and for detection in chromatographic methods. The fluorescence properties of the Fmoc group, with excitation typically around 265 nm, are also utilized in various analytical applications, including the study of hydrogel matrices. rsc.orgnih.gov
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are the gold standard for assessing the chemical and, crucially, the chiral purity of this compound.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is essential for determining the chemical purity of Fmoc-amino acids, separating the main compound from related impurities such as free amino acids or dipeptides. merckmillipore.com However, standard reversed-phase HPLC cannot distinguish between the D- and L-enantiomers. merckmillipore.com
For enantiomeric purity assessment, Chiral HPLC is the definitive method. phenomenex.com The separation of D- and L-enantiomers of Fmoc-phenylalanine is critical, as even minor enantiomeric contamination can lead to the formation of undesired diastereomeric peptides during synthesis. merckmillipore.comphenomenex.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose under reversed-phase conditions. phenomenex.comphenomenex.com
Detailed method development has shown that columns like Lux Cellulose-2 can achieve baseline resolution of the D and L enantiomers of 19 common Fmoc-amino acids, including Fmoc-Phe-OH, in under 25 minutes. phenomenex.com Typical mobile phases consist of an organic modifier like acetonitrile, water, and an acidic additive such as trifluoroacetic acid (TFA) to ensure sharp peak shapes. phenomenex.comnih.gov The enantiomeric excess (% ee) is a critical quality specification, with high-purity grades requiring ≥99.8% ee. phenomenex.comcem.com
Interactive Table 3: Example Chiral HPLC Conditions for Fmoc-Phe-OH Enantioseparation
| Parameter | Condition phenomenex.com |
| Column | Lux® 5 µm Cellulose-2 |
| Dimensions | 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / Water + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Temperature | Ambient |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the chiral separation of Nα-Fmoc protected amino acids. mdpi.com This method utilizes carbon dioxide in a supercritical or subcritical state as the main mobile phase, often mixed with a co-solvent like methanol. mdpi.comtandfonline.com The unique properties of supercritical CO2, such as low viscosity and high diffusivity, allow for high flow rates and rapid analyses, often providing better resolution per minute compared to traditional High-Performance Liquid Chromatography (HPLC). tandfonline.comselvita.comresearchgate.netresearchgate.net
Research indicates that both zwitterionic and anion-exchanger type chiral stationary phases (CSPs) are effective for the enantioseparation of Nα-Fmoc amino acids under SFC conditions. mdpi.com The elution order is often consistent, with the D-enantiomer eluting before the L-enantiomer on quinine-based columns. mdpi.com To optimize the separation, various additives are incorporated into the mobile phase. Acidic additives, such as formic acid or trifluoroacetic acid, are commonly used for acidic compounds like Fmoc-amino acids, while basic additives may be employed for other analytes. chromatographyonline.com The concentration of these additives, typically between 0.1–2% (v/v), can significantly improve peak shape and selectivity. chromatographyonline.com A key advantage of SFC is its alignment with green chemistry principles, as it substantially reduces the consumption of toxic organic solvents. selvita.com
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Quinine-based anion-exchanger (QN-AX™) or zwitterionic (ZWIX(+)™) CSPs | mdpi.com |
| Mobile Phase | CO₂ and Methanol (MeOH) in various ratios (e.g., 60:40) | mdpi.comtandfonline.comresearchgate.net |
| Additives | Formic Acid (FA) and Triethylamine (TEA) (e.g., 60 mM FA, 30 mM TEA) | mdpi.com |
| Flow Rate | 2.0 - 3.0 mL/min | mdpi.comtandfonline.comresearchgate.net |
| Outlet Pressure | 150 bar | mdpi.comtandfonline.com |
| Temperature | 40 °C | mdpi.comtandfonline.com |
| Detection | UV at 262 nm | mdpi.com |
Capillary Electrophoresis for Chiral Purity
Capillary Electrophoresis (CE) is another highly effective technique for assessing the chiral purity of amino acids. chromatographyonline.com CE offers advantages such as high separation efficiency, minimal consumption of samples and reagents, and flexibility in the choice of chiral selectors. chromatographyonline.comnih.gov The fundamental principle of chiral CE involves adding a chiral selector to the background electrolyte (running buffer). The transient diastereomeric complexes formed between the selector and the individual enantiomers of the analyte exhibit different electrophoretic mobilities, enabling their separation. nih.gov
For the analysis of amino acids like phenylalanine, various chiral selectors have been successfully employed, including cyclodextrins (e.g., α-cyclodextrin, β-cyclodextrin), macrocyclic glycopeptides, and chiral ionic liquids. chromatographyonline.comchromatographyonline.comnih.gov The interaction between the analyte and the selector is crucial; for instance, the enantiomers of phenylalanine were partially separated using α-cyclodextrin as a selector. nih.gov The addition of a secondary additive, such as 18-crown-6 (B118740) ether alongside β-cyclodextrin, has been shown to remarkably improve the separation of phenylalanine and tyrosine enantiomers. nih.gov This highlights the tunability of CE methods for achieving baseline resolution of chiral compounds.
Derivatization Studies for Enhanced Analytical Detection
The compound this compound is itself a product of a derivatization reaction. Understanding this reaction is key to appreciating its analysis and the detection of other amino acids.
Pre-column Derivatization Strategies (e.g., with FMOC-Cl itself)
Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used strategy to enhance the detection of amino acids in liquid chromatography. creative-proteomics.comnih.govoup.com Most amino acids lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations. creative-proteomics.com The FMOC-Cl reagent reacts with the primary and secondary amino groups of amino acids under mild alkaline conditions to form highly stable N-Fmoc-amino acid derivatives. acs.org These derivatives, including this compound, possess the highly fluorescent fluorenyl group, which allows for sensitive fluorescence detection (excitation ~265 nm, emission ~310 nm) or strong UV absorbance (~262 nm). mdpi.comcreative-proteomics.com
A significant challenge in this procedure is the hydrolysis of the FMOC-Cl reagent in the aqueous, alkaline reaction medium, which produces fluorescent byproducts like FMOC-OH. creative-proteomics.comacs.org These byproducts can interfere with the chromatographic analysis of the derivatized amino acids. acs.org To overcome this, various strategies have been developed, such as extracting the excess reagent with organic solvents or performing the derivatization on a solid adsorbent to minimize contact with water. acs.org
Optimization of Derivatization Conditions (pH, concentration, time)
The efficiency of the derivatization reaction with FMOC-Cl is highly dependent on several key parameters, and their optimization is crucial for achieving quantitative, reproducible results.
pH: The reaction requires an alkaline environment to ensure the amino acid is sufficiently nucleophilic. Studies have shown that borate (B1201080) buffer is commonly used, with optimal pH values reported in the range of 9.2 to 11.4. oup.comconicet.gov.arnih.gov However, a higher pH can also accelerate the hydrolysis of FMOC-Cl, leading to interfering byproducts. conicet.gov.ar One study found pH 9.2 to be optimal, as a pH of 10.2 resulted in lower peak signals due to increased reagent hydrolysis. conicet.gov.ar Another protocol achieved excellent results with a 0.2 M borate buffer at pH 10. oup.com
Concentration: A molar excess of FMOC-Cl relative to the total amino acid concentration is necessary to drive the reaction to completion. The optimal ratio varies depending on the specific application. Research has reported successful derivatization with FMOC-Cl to analyte ratios ranging from 2:1 to 10:1. conicet.gov.arscielo.br For instance, a 2:1 ratio was found to be efficient for derivatizing gabapentin, while a 10:1 ratio was used for analyzing amino acids in plasma samples. conicet.gov.arscielo.br
Time and Temperature: The derivatization reaction is generally rapid, but the optimal time can vary. Reported reaction times range from as short as 5 minutes to as long as 40 minutes at room temperature. oup.comnih.gov One study noted that after an optimal time of 40 minutes, the peak areas for most FMOC derivatives began to decrease, indicating potential instability under prolonged basic conditions. ikm.org.my To stabilize the derivatives, the reaction is often quenched by adding an acid or a scavenging agent. oup.comikm.org.my
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |
|---|---|---|---|---|
| Buffer/pH | 0.4 M Borate Buffer, pH 9.20 | Borate Buffer, pH 11.4 | 2.5 mM Borate Buffer, pH 10 | conicet.gov.ar, nih.gov, ikm.org.my |
| Reagent Ratio (FMOC-Cl:Analyte) | 10:1 | 10 to 300 molar ratio | 2:1 (for Gabapentin) | conicet.gov.ar, nih.gov, scielo.br |
| Reaction Time | Not specified, quenched after 1 min | 40 minutes | 40 minutes | conicet.gov.ar, nih.gov, ikm.org.my |
| Temperature | Ambient | Ambient | Room Temperature | conicet.gov.ar, nih.gov, ikm.org.my |
| Quenching/Stabilization | Addition of tyramine | Derivatives stable for >48h | Acidification with HCl | conicet.gov.ar, nih.gov, ikm.org.my |
Challenges and Future Directions in Fmoc Dl Phe Oh Research
Addressing Aspartimide Formation and Other Side Reactions in SPPS
A significant challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the occurrence of side reactions that can reduce the yield and purity of the target peptide. Aspartimide formation is one of the most critical and well-documented of these side reactions. chempep.comnih.gov
This reaction is particularly problematic when a peptide sequence contains an aspartic acid (Asp) residue, especially followed by amino acids like glycine (B1666218), asparagine, or serine. iris-biotech.de During the Fmoc deprotection step, the repeated exposure to a base, typically piperidine (B6355638), can cause the peptide backbone nitrogen to attack the side-chain carboxyl group of the aspartate residue. iris-biotech.desigmaaldrich.com This intramolecular cyclization forms a succinimide (B58015) ring, or aspartimide. nih.goviris-biotech.de The formation of this intermediate can lead to several unwanted by-products:
Epimerization: The aspartimide intermediate is chirally unstable and can lead to racemization at the α-carbon of the aspartic acid residue. sigmaaldrich.comnih.gov
Chain Termination: The aspartimide can be cleaved by piperidine, resulting in the formation of piperidide-terminated peptides. iris-biotech.desigmaaldrich.com
α- and β-Peptide Formation: Ring-opening of the aspartimide by water or other nucleophiles can generate a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group. nih.govsigmaaldrich.com These β-peptides often have similar masses and chromatographic retention times to the target peptide, making purification exceptionally difficult. sigmaaldrich.com
Other side reactions in Fmoc SPPS include the formation of diketopiperazines at the dipeptide stage, which can cleave the peptide from the resin, and issues arising from impure reagents or incomplete coupling reactions. chempep.comkilobio.com
Researchers have developed several strategies to mitigate aspartimide formation, as detailed in the table below.
Table 1: Strategies to Minimize Aspartimide Formation in Fmoc SPPS
| Strategy | Description | Key Findings & Research |
|---|---|---|
| Modified Protecting Groups | Utilizing sterically bulky protecting groups for the Asp side chain, such as 3-methylpent-3-yl (OMpe) or trialkylmethyl esters, physically hinders the cyclization reaction. iris-biotech.denih.govnih.gov The Fmoc-Asp(OBno)-OH derivative has shown to reduce aspartimide formation to nearly undetectable levels in some sequences. sigmaaldrich.com | Studies on the model peptide H-VKDGYI-OH demonstrated that bulky esters significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group. nih.govnih.gov |
| Backbone Protection | Introducing a protecting group on the amide nitrogen of the residue preceding the aspartic acid, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent aspartimide formation. nih.gov | Complete suppression of the side reaction was achieved using a combination of OtBu side-chain protection and Hmb backbone protection for the preceding glycine residue. nih.gov |
| Modified Deprotection | Using alternative, less harsh bases for Fmoc removal, such as dipropylamine (B117675) (DPA) or adding an acid like formic acid to the piperidine solution, can reduce the rate of aspartimide formation. iris-biotech.deacs.org | The use of 25% DPA in DMF was found to effectively remove the Fmoc group with reduced aspartimide by-products. acs.org |
Development of Greener Chemical Synthesis Processes for Fmoc-DL-Phe-OH
Traditional peptide synthesis, particularly SPPS, is known for its high consumption of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). nih.govrsc.org This has prompted significant research into "greening" the synthesis of peptides and their building blocks, including this compound.
The primary goals of these green chemistry initiatives are to:
Replace hazardous solvents with safer, more sustainable alternatives.
Improve atom economy by reducing the use of excess reagents. nih.gov
One successful approach has been the identification and implementation of greener solvents for both solution-phase and solid-phase synthesis. Propylene carbonate, for example, has been demonstrated as a viable replacement for DMF and DCM, yielding peptides of comparable purity to those made with conventional solvents. rsc.org Other research has focused on developing protocols for peptide synthesis in water using water-dispersible nanoparticulate Fmoc-amino acids, which would dramatically reduce the reliance on organic solvents. nih.gov
Another key strategy involves process optimization to reduce waste. Researchers have proposed combining the coupling and Fmoc-removal steps into a single pot reaction, which eliminates an intermediate filtration and washing stage. digitellinc.com This method not only reduces resin manipulation but can decrease the Process Mass Intensity (PMI) and E-Factor by a factor of four, making SPPS a more sustainable process. digitellinc.com
Table 2: Comparison of Conventional and Greener Solvents in Peptide Synthesis
| Solvent | Classification | Key Considerations for SPPS |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional / Hazardous | Excellent solubilizing properties for reagents and promotes resin swelling. However, it has reproductive toxicity concerns. nih.govrsc.org |
| N-Methyl-2-pyrrolidone (NMP) | Conventional / Hazardous | Similar to DMF in performance but also faces regulatory scrutiny due to toxicity. nih.govrsc.org |
| Propylene Carbonate | Greener Alternative | A polar aprotic solvent that can effectively replace DMF and DCM in both solution and solid-phase synthesis with comparable results. rsc.org |
| Water | Greener Alternative | The ultimate green solvent, but its use is challenging due to the poor solubility of most Fmoc-amino acids. nih.gov Requires specialized techniques like using nanoparticulate amino acids. nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | A bio-derived solvent that has been explored as a replacement for traditional solvents in SPPS wash steps and some coupling reactions. |
Innovative Applications in Supramolecular Chemistry and Nanotechnology
Fmoc-phenylalanine derivatives, including this compound, are highly valued in materials science for their ability to self-assemble into well-defined nanostructures. researchgate.netacs.org This behavior is driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic fluorenyl groups and the phenylalanine side chains, as well as hydrogen bonding involving the carbamate (B1207046) and carboxylic acid moieties. acs.org
This self-assembly process can lead to the formation of various nanostructures, such as:
Nanofibrils and Nanotubes
Nanosheets and Ribbons acs.org
Nanospheres
Under specific conditions, typically triggered by a change in pH or solvent composition, these nanostructures can entangle to form a three-dimensional network that traps large amounts of water, resulting in the formation of a hydrogel. researchgate.netrsc.orgnih.gov These Fmoc-Phe-OH based hydrogels are of significant interest for biomedical applications due to their potential biocompatibility and tunable mechanical properties. nih.gov
Research has shown that modifying the peptide structure can significantly influence the resulting nanostructure and hydrogel properties. For instance, converting the C-terminal carboxylic acid to an amide or ester derivative alters the hydrophobicity and hydrogen bonding capacity, affecting the speed of assembly and the stability of the resulting hydrogel. nih.gov Introducing a urea (B33335) moiety in place of the amide bond in a dipeptide sequence (Fmoc-Phe-NHCONH-Phe-OH) was shown to enhance the mechanical rigidity and functional scope of the hydrogel. nih.gov
Table 3: Nanostructures from Fmoc-Phenylalanine Self-Assembly
| Nanostructure | Formation Conditions | Potential Applications |
|---|---|---|
| Hydrogel Fibrils | Triggered by pH change (e.g., acidification) or solvent switch. researchgate.netnih.gov | Tissue engineering, controlled drug delivery, 3D cell culture. rsc.orgnih.gov |
| Nanosheets | Observed in peptoid analogues where hydrogen bonding is altered, favoring 2D growth. acs.org | Development of novel catalytic surfaces, sensing platforms. |
| Metallic Nanoclusters | Synthesis within the hydrogel matrix, which acts as a template and stabilizer. rsc.org | Fluorescent probes, catalysis, antimicrobial materials. |
Integration with Computational Chemistry for Predictive Modeling
Computational chemistry is becoming an indispensable tool for advancing research on this compound and related compounds. Molecular modeling and simulations provide insights into phenomena that are difficult to observe experimentally, accelerating the design and optimization of synthetic processes and materials.
Key applications of computational chemistry in this field include:
Predicting Self-Assembly: Molecular dynamics (MD) simulations can model the self-assembly process of Fmoc-Phe-OH molecules, helping to elucidate the specific roles of hydrogen bonding and π-π stacking in the formation of different nanostructures. nih.gov This predictive capability allows researchers to design new peptide derivatives with tailored self-assembly properties for specific applications in nanotechnology.
Understanding Reaction Mechanisms: Computational models can be used to study the reaction pathways of side reactions like aspartimide formation. By calculating the energy barriers for different steps in the mechanism, researchers can better understand why the reaction occurs under certain conditions and predict how structural modifications to the amino acid or changes in the reaction environment will affect its likelihood.
Guiding "Green" Solvent Selection: Computational tools can predict the solubility of reagents like this compound and the swelling of resin supports in various "green" solvents. This pre-screening saves significant experimental time and resources by identifying the most promising solvent candidates before they are tested in the lab.
Modeling Peptide Aggregation: In SPPS, aggregation of the growing peptide chain on the solid support can hinder reagent access and lead to incomplete reactions. Computational models can predict sequences that are prone to aggregation, allowing for the proactive implementation of strategies to disrupt these interactions.
Exploration of Novel Protecting Group Strategies and Orthogonal Chemistries
The advancement of peptide science relies heavily on the strategic use of protecting groups. The concept of "orthogonality" is central to this field. An orthogonal protecting group system is a set of groups where each can be removed by a specific chemical mechanism without affecting the others. umn.edu The standard Fmoc/tBu strategy is a two-dimensional orthogonal scheme: the Fmoc group is base-labile, while the tert-butyl (tBu) side-chain protecting groups are acid-labile. chempep.com
To synthesize more complex and modified peptides, researchers are actively exploring new protecting groups to expand this orthogonality. This allows for the selective modification of specific sites on a peptide. For example, introducing a third or even fourth dimension of orthogonality enables the on-resin cyclization of peptides or the site-specific attachment of molecules like fluorophores, drugs, or bioorthogonal handles. uochb.cznih.gov
Recent innovations in protecting group strategies include:
Novel Protecting Groups: The development of groups like N,N-dimethylaminoxy carbonyl (Dmaoc), which is removable by reduction, adds another layer of orthogonality. frontiersin.org "Safety-catch" protecting groups are also being explored; these groups are stable under normal conditions but can be "activated" by a specific chemical transformation, rendering them labile for removal. researchgate.net
Orthogonal Chemistries for Ligation: To create very long peptides or proteins, unprotected peptide segments can be joined together using chemoselective reactions, a process known as chemical ligation. pnas.orgnih.gov Developing orthogonal coupling methods that allow for the sequential and controlled ligation of multiple unprotected fragments is a major area of research.
Bioorthogonal Groups: The incorporation of chemically unique functional groups (e.g., alkynes, azides, trans-cyclooctenes) into peptides during SPPS allows them to be selectively modified in complex biological environments. uochb.cz This requires protecting group strategies that are compatible with these reactive handles.
Table 4: Examples of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Typical Function | Cleavage Condition | Orthogonal To |
|---|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | Nα-amino protection | Base (e.g., Piperidine) | Boc, tBu, Alloc |
| tert-Butyloxycarbonyl | Boc | Nα-amino or side-chain protection | Acid (e.g., TFA) | Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Side-chain protection | Pd(0) catalyst | Fmoc, Boc, tBu |
| Dithiasuccinoyl | Dts | Nα-amino protection | Thiolysis (e.g., DTT) | Fmoc, Boc, tBu |
| N,N-dimethylaminoxy carbonyl | Dmaoc | Side-chain protection | Reduction (e.g., DTT) | Fmoc, Boc |
Q & A
Q. How is Fmoc-DL-Phe-OH utilized in solid-phase peptide synthesis (SPPS)?
this compound is a racemic mixture of Fmoc-protected phenylalanine used in SPPS for introducing non-natural or racemic amino acids into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group, enabling stepwise coupling.
- Methodological Steps :
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF to expose the amino group for coupling .
- Coupling : Activate this compound with coupling reagents like HOBt/EDC or HATU/DIPEA in DMF. Reaction efficiency is monitored via Kaiser test or HPLC .
- Washing : Resin is washed with DMF and DCM to remove excess reagents.
- Racemic Handling : The DL-form introduces stereochemical diversity, requiring chiral HPLC or circular dichroism (CD) to resolve enantiomers post-synthesis .
Q. What analytical methods are recommended to assess the purity of this compound?
Purity is critical for reproducible peptide synthesis. Key methods include:
- HPLC : Reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) detects impurities ≥98% purity .
- TLC : Silica gel TLC (eluent: chloroform/methanol/acetic acid 95:5:3) with UV visualization at 254 nm .
- Acidimetric Titration : Quantifies free carboxylic acid groups (≥98% purity) .
- Racemic Analysis : Chiral columns (e.g., Chiralpak IA) separate D- and L-enantiomers, with retention time differences confirming racemic composition .
Advanced Research Questions
Q. How can racemization be minimized during this compound incorporation into peptides?
Racemization occurs during coupling or Fmoc deprotection. Mitigation strategies:
- Low-Basicity Conditions : Use HOBt/EDC instead of strong bases like DIPEA to reduce base-induced epimerization .
- Short Deprotection Times : Limit piperidine exposure to <5 minutes during Fmoc removal .
- Temperature Control : Perform reactions at 0–4°C to slow racemization kinetics .
- Analytical Validation : Monitor enantiomeric excess via CD spectroscopy or chiral HPLC post-synthesis .
Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Steric hindrance reduces coupling yields. Optimization approaches:
- Double Coupling : Repeat the coupling step with fresh reagents to drive reaction completion .
- Microwave Assistance : Microwave irradiation (50°C, 10–20 W) enhances diffusion and reaction rates .
- Alternative Activators : Use HATU or PyBOP instead of EDC/HOBt for improved activation .
- Side-Chain Modifications : Introduce solubilizing groups (e.g., OtBu) on adjacent residues to reduce steric clashes .
Q. How does storage condition affect this compound stability, and what decomposition products form?
this compound degrades under moisture, heat, or strong oxidants:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
